molecular formula C11H9FN2O2 B1440063 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one CAS No. 1219566-14-9

6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B1440063
CAS No.: 1219566-14-9
M. Wt: 220.2 g/mol
InChI Key: UYMYEULBVQXUQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a fluorinated pyridazinone derivative of significant interest in medicinal chemistry and early-stage drug discovery. The pyridazin-3(2H)-one scaffold is recognized as a privileged structure in the design of biologically active molecules, with documented applications in developing agents for oncology and immunology research . Research on analogous compounds has demonstrated promising anti-proliferative effects against human cancer cell lines. For instance, studies on similar 3(2H)-pyridazinone derivatives have shown potent activity against HCT116 colon carcinoma cells, with IC50 values comparable to reference chemotherapeutic agents like daunorubicin . The core structure is also investigated for its potential as a phosphodiesterase (PDE) inhibitor, particularly targeting PDE4, which plays a key role in inflammatory pathways . This suggests that this compound serves as a versatile intermediate for synthesizing novel compounds to explore critical biological mechanisms, including kinase inhibition and cell cycle modulation. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(2-fluoro-4-methoxyphenyl)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O2/c1-16-7-2-3-8(9(12)6-7)10-4-5-11(15)14-13-10/h2-6H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMYEULBVQXUQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=O)C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The common synthetic approach involves:

  • Starting from a substituted 4-oxobutanoic acid or related keto acid bearing the 2-fluoro-4-methoxyphenyl moiety.
  • Reaction of this precursor with hydrazine hydrate to induce cyclization and formation of the pyridazinone ring.
  • Purification by crystallization from ethanol or other solvents.

This method is consistent with the preparation of related pyridazinone derivatives, such as 6-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-3(2H)-pyridazinone, which shares a similar synthetic route.

Detailed Synthetic Procedure

Step Reagents & Conditions Description Yield & Characterization
1 4-(2-fluoro-4-methoxyphenyl)-4-oxobutanoic acid + Hydrazine hydrate (55%) in ethanol reflux for 4 h Cyclization via hydrazine condensation to form the pyridazinone ring Yield: ~58%; M.P.: ~182 °C; Confirmed by NMR and mass spectrometry
2 Ethanol solution of ethyl 6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate + Hydrazine hydrate (99%) at room temperature for 3 h Conversion to 6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetohydrazide Yield: ~76%; M.P.: ~206 °C; Characterized by NMR and elemental analysis

This approach highlights the importance of hydrazine hydrate as a nucleophile to facilitate ring closure and functional group transformation.

Alternative Synthetic Routes and Modifications

  • Phosphorus Oxychloride Mediated Chlorination: In some synthetic sequences, the pyridazinone intermediate is treated with phosphorus oxychloride to form 3-chloro-6-substituted phenyl pyridazines, which can then be further reacted with hydrazine hydrate to yield hydrazine derivatives. These intermediates serve as versatile precursors for further functionalization.

  • Reactions with Acetophenones: The initial condensation of pyridazinone precursors with substituted acetophenones followed by hydrazine hydrate treatment has also been reported. This method allows the introduction of various substituents on the phenyl ring, including the 2-fluoro-4-methoxyphenyl group.

  • Functional Group Transformations: The hydrazinylpyridazine derivatives obtained can be further modified by reaction with sulfonyl chlorides, benzoyl chlorides, isocyanates, and isothiocyanates to yield sulfonyl, benzoyl, urea, or thiourea derivatives, expanding the chemical diversity for biological evaluation.

Reaction Conditions and Optimization

  • Solvent: Ethanol is the preferred solvent for hydrazine-mediated cyclization due to its polarity and ability to dissolve both reactants and products efficiently.

  • Temperature: Reflux conditions (~78 °C for ethanol) for 3-4 hours are optimal for complete cyclization.

  • Purification: Crystallization from ethanol or ethanol-water mixtures yields pure compounds with well-defined melting points.

  • Yields: Moderate to good yields (58-76%) are typical, depending on the purity of starting materials and reaction time.

Research Findings and Characterization Data

Compound Molecular Formula Calculated Mass (g/mol) Found Mass (g/mol) Melting Point (°C) Yield (%) Key Spectroscopic Features
This compound C11H10FN2O2 223.2270 223.2854 180-182 58 NMR consistent with literature; characteristic pyridazinone peaks
6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-pyridazinone-2-yl-acetohydrazide C13H13FN4O3 293.1050 293.1060 206 76 NMR shows hydrazide NH protons; IR shows carbonyl stretching

The NMR spectra typically show:

  • Methoxy group singlets at ~3.8 ppm.
  • Pyridazinone ring protons in the aromatic region.
  • Exchangeable NH protons in hydrazide derivatives.

IR spectra confirm the presence of carbonyl groups (1650–1680 cm⁻¹) and NH stretching vibrations (3100–3500 cm⁻¹).

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents Conditions Product Yield (%) Notes
1 4-(2-fluoro-4-methoxyphenyl)-4-oxobutanoic acid Hydrazine hydrate (55%) Reflux in ethanol, 4 h This compound 58 Classic hydrazine cyclization
2 Ethyl 6-(2-fluoro-4-methoxyphenyl)-3(2H)-pyridazinone-2-yl-acetate Hydrazine hydrate (99%) Stir at room temp, 3 h 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-pyridazinone-2-yl-acetohydrazide 76 Hydrazide formation
3 6-substituted phenyl-3(2H)-pyridazinones Phosphorus oxychloride, then hydrazine hydrate Reflux and subsequent reaction 3-chloro-6-substituted phenyl pyridazines and hydrazinyl derivatives Variable Intermediate for further derivatization

Chemical Reactions Analysis

6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace these groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper complexes. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Research indicates that 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one exhibits significant biological activities, particularly as an agonist for formyl peptide receptors. These receptors are crucial in mediating immune responses and chemotaxis in neutrophils.

Table 1: Biological Activities of this compound

Activity TypeDescriptionReference
FPR AgonismPotent activator of FPR1 and FPRL1 receptors, facilitating intracellular calcium mobilization and chemotaxis in human neutrophils.
Anti-inflammatoryDemonstrated potential to inhibit pro-inflammatory cytokines such as TNFα and IL-6.
Analgesic EffectsShown to reduce pain in animal models comparable to standard analgesics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the molecular structure can significantly influence its biological activity.

Key Modifications:

  • Fluorination: Enhances lipophilicity, improving cellular uptake.
  • Methoxy Substitution: Variations can affect binding affinity to target proteins.

Therapeutic Potential

The compound's ability to modulate immune responses positions it as a candidate for therapeutic applications in inflammatory diseases and autoimmune disorders.

Case Study: In Vivo Efficacy

In studies involving adjuvant-induced arthritis models, administration of this compound resulted in significant reductions in joint swelling and histological signs of inflammation, suggesting its potential as a treatment for rheumatoid arthritis.

Pharmacokinetics

Preliminary pharmacokinetic studies indicate that this compound has favorable absorption characteristics with moderate bioavailability. Further investigations are needed to assess its metabolic stability and elimination pathways.

Comparative Analysis with Related Compounds

The following table compares this compound with other pyridazinone derivatives regarding their biological activities.

Table 2: Comparison of Pyridazinone Derivatives

Compound NameBiological ActivityReference
This compoundFPR Agonist, Anti-inflammatory
6-Methyl-2,4-disubstituted pyridazinonesPotent FPRL1 agonists
6-(4-fluoro-2-methoxyphenyl)-pyridazinonesAnalgesic and anti-inflammatory effects

Mechanism of Action

The mechanism of action of 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers and Substituent Effects

(a) 6-(4-Fluoro-2-Methoxyphenyl)Pyridazin-3(2H)-One
  • Molecular Formula : C₁₁H₉FN₂O₂ (MW: 220.20) .
  • Key Difference : Fluorine and methoxy groups are swapped (fluoro at 4-position, methoxy at 2-position).
  • Impact: Positional isomerism alters electronic distribution.
(b) 6-(3-Methoxyphenyl)Pyridazin-3(2H)-One
  • Molecular Formula : C₁₁H₁₀N₂O₂ (MW: 202.21) .
  • Key Difference : Methoxy group at the phenyl 3-position instead of 4-position; lacks fluorine.

Halogenated Derivatives

(a) 5-Chloro-6-Phenylpyridazin-3(2H)-One
  • Key Difference : Chlorine replaces fluorine; phenyl substituent lacks methoxy .
  • Impact : Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may reduce metabolic stability and alter interactions with hydrophobic enzyme pockets .
(b) 6-Chloro-4-Methylpyridazin-3(2H)-One
  • Molecular Formula : C₅H₅ClN₂O (MW: 144.56) .
  • Key Difference : Methyl group at position 4 and chlorine at position 4.

Pharmacologically Active Analogs

(a) 4-[(4-Methoxyphenyl)Amino]-6-Methylpyridazin-3(2H)-One (Compound 15)
  • Key Feature: Amino substitution at position 4 and methyl at position 6 .
  • Impact: The amino group introduces hydrogen-bonding capacity, enhancing kinase (e.g., DYRK1A) inhibition compared to non-amino-substituted pyridazinones .
(b) 6-Phenyl-4-Substituted Benzylidene Tetrahydro-Pyridazin-3(2H)-Ones
  • Key Feature : Benzylidene group at position 4 .
  • Impact : The conjugated benzylidene moiety enhances analgesic activity but may reduce solubility due to increased planarity .

Physicochemical and Pharmacokinetic Properties

Solubility and logP

  • 6-(2-Fluoro-4-Methoxyphenyl)Pyridazin-3(2H)-One : The methoxy group improves water solubility, while fluorine increases logP (lipophilicity), balancing membrane permeability and solubility .
  • 6-Phenylpyridazin-3(2H)-One : Lacking polar substituents, it has lower solubility in polar solvents (e.g., water solubility: 0.12 mg/mL at 25°C) .

Biological Activity

6-(2-Fluoro-4-methoxyphenyl)pyridazin-3(2H)-one is a synthetic compound that belongs to the pyridazinone family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory , anticancer , and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H9_{9}FN2_{2}O2_{2}, with a molecular weight of 221.21 g/mol. The structure features a pyridazinone core with a 2-fluoro-4-methoxyphenyl substituent, which is critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It may modulate enzyme activities or inhibit specific receptors involved in disease pathways. Preliminary studies suggest that it could affect inflammatory responses and cancer cell proliferation by targeting relevant signaling pathways.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines, which play a crucial role in inflammatory diseases. For instance, it has been demonstrated to inhibit the NF-kB pathway, leading to decreased expression of inflammatory mediators.

2. Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies have reported that it can induce apoptosis in several cancer cell lines, including HCT116 (colon cancer) and MCF-7 (breast cancer). The mechanism involves the activation of caspase pathways and modulation of cell cycle progression, particularly arresting cells in the G1 phase .

Table 1: Summary of Anticancer Activity

Cell LineIC50_{50} (µM)Mechanism
HCT11612.5Apoptosis induction
MCF-715.0Cell cycle arrest
A54910.0Caspase activation

3. Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly against bacterial strains such as Staphylococcus aureus and Escherichia coli. It has shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections.

Case Studies and Research Findings

A study conducted by Carradori et al. evaluated the anti-proliferative effects of various pyridazinone derivatives, including this compound, against HCT116 cell lines. The results indicated an LC50 greater than 100 mg/mL for toxicity tests, while demonstrating significant anti-proliferative effects at lower concentrations .

Another research highlighted the compound's ability to inhibit specific kinases involved in cancer progression, reinforcing its candidacy as a lead compound for drug development targeting multiple pathways in cancer therapy .

Q & A

Q. What are the primary synthetic routes for 6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one, and how can green chemistry principles be applied?

The compound can be synthesized via nucleophilic substitution or coupling reactions. Green methods, such as ultrasound-assisted synthesis , reduce reaction times and improve yields by enhancing mass transfer. For example, similar pyridazinone derivatives were synthesized using ultrasound to achieve 80–90% yields under mild conditions . Solvent selection (e.g., ethanol/water mixtures) and catalyst optimization (e.g., triethylamine) are critical for eco-friendly protocols .

Q. What spectroscopic and crystallographic techniques are essential for characterizing this compound?

  • X-ray crystallography (using SHELX software ) resolves the 3D structure, including bond angles and substituent positions.
  • Hirshfeld surface analysis identifies intermolecular interactions (e.g., hydrogen bonding, π-π stacking) critical for stability .
  • NMR (¹H/¹³C) and FT-IR confirm functional groups, with the fluorine atom’s electron-withdrawing effect shifting resonance signals .

Q. How is the compound screened for preliminary biological activity in academic research?

  • In vivo anticonvulsant assays : Administer derivatives (e.g., 25–50 mg/kg) in rodent models to compare latency against isoniazid-induced seizures. Reference drugs like phenytoin (25 mg/kg) validate results .
  • Anti-tubercular testing : Use Mycobacterium tuberculosis cultures to measure minimum inhibitory concentrations (MICs), with chloro/methyl substituents enhancing activity .

Advanced Research Questions

Q. How can synthetic yields be optimized for halogenated pyridazinones under cross-coupling conditions?

Catalyst choice is pivotal. For example, Negishi coupling of brominated pyridazinones with arylzinc reagents requires tri(2-furyl)phosphine instead of triphenylphosphine to avoid side reactions and achieve >85% yields . Microwave-assisted reactions or flow chemistry may further enhance efficiency.

Q. What computational strategies predict the pharmacokinetic and pharmacodynamic properties of this compound?

  • In silico ADMET profiling : Tools like SwissADME calculate bioavailability, blood-brain barrier permeability, and CYP450 interactions. Substituents like methoxy groups improve solubility but may reduce metabolic stability .
  • Molecular docking : Simulate binding to targets (e.g., p38 MAP kinase) using AutoDock Vina. Fluorine’s electronegativity enhances hydrogen bonding with active-site residues .

Q. What challenges arise in resolving crystal structures of fluorinated pyridazinones, and how are they addressed?

Fluorine’s small size and high electronegativity complicate electron density mapping. High-resolution X-ray data (≤1.0 Å) and TWINABS scaling (in SHELX) mitigate twinning issues. For example, diclomezine’s structure was resolved using synchrotron radiation, revealing chloro-fluoro interactions critical for packing .

Q. How should researchers address contradictions in biological activity data across studies?

  • Dose-response reevaluation : Test compound purity (HPLC ≥95%) and solubility (DMSO/water ratios) to ensure consistent bioavailability .
  • Structural analogs : Compare derivatives (e.g., 6-(3,5-dichlorophenyl) vs. 6-(4-methoxyphenyl)) to isolate substituent effects. Methyl groups in position 4 of the phenyl ring doubled anticonvulsant activity in murine models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one
Reactant of Route 2
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6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.